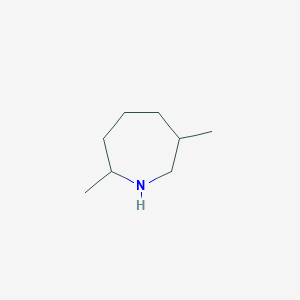

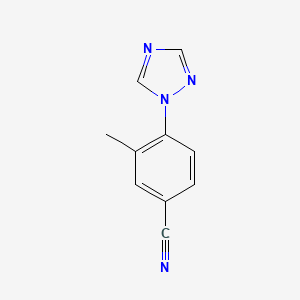

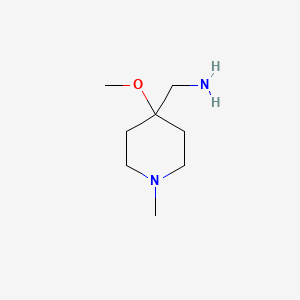

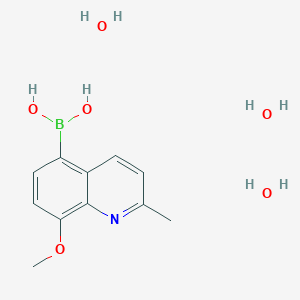

3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile

Descripción general

Descripción

“3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile” is a chemical compound. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR and MS analysis . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form . Another study reported the synthesis of quinoline-based [1,2,3]-triazole hybrid derivative via Cu (I)-catalyzed click reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, boiling point, density, solubility, and pKa of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile have been reported .Aplicaciones Científicas De Investigación

Antibacterial Agents

1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties. They are known to exhibit significant activity against a variety of bacterial strains, making them valuable in the development of new antibacterial drugs . The triazole ring’s ability to form hydrogen bonds with bacterial enzymes disrupts their function, thereby inhibiting bacterial growth. This mechanism is particularly important in the context of rising antibiotic resistance.

Anticancer Agents

The structural framework of 1,2,4-triazole derivatives, including 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzonitrile , has shown promise in anticancer research . These compounds can interact with cancer cell enzymes and receptors, leading to apoptosis or programmed cell death. Their potential cytotoxic activities against various cancer cell lines are being actively explored, with some derivatives demonstrating selectivity towards cancer cells over normal cells.

Apoptosis Induction

Specific 1,2,4-triazole derivatives have been identified to induce apoptosis in cancer cells, such as the BT-474 breast cancer cell line . Apoptosis is a form of cell death that is crucial for eliminating cancer cells, and compounds that can trigger this process are valuable for therapeutic applications.

Synthesis of Bioactive Molecules

The triazole core is a key structural component in the synthesis of bioactive molecules . Its presence in a compound can significantly enhance the molecule’s biological activity, making it a target for the development of various pharmaceuticals.

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may affect pathways related to cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been investigated .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cells, with some compounds demonstrating very weak cytotoxic effects toward normal cells .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-4-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-8-4-9(5-11)2-3-10(8)14-7-12-6-13-14/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTMFAYANAWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)

![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)